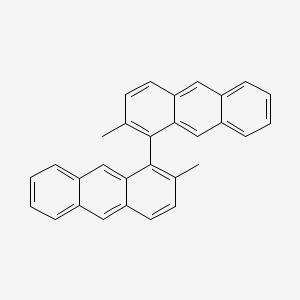
2,2'-Dimethyl-1,1'-bianthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dimethyl-1,1’-bianthracene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is characterized by two anthracene units connected at the 1-position, with methyl groups attached at the 2,2’-positions. This compound is known for its unique photophysical and photochemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dimethyl-1,1’-bianthracene typically involves the coupling of 1-chloro-2-methylanthraquinone in the presence of a copper catalyst. The reaction is carried out in an aprotic organic solvent such as 1,3-dimethyl-2-imidazolone at temperatures between 180-200°C for 9-11 hours. The crude product is then purified by washing with water and treating with a hydrochloric acid solution containing sodium chlorate .
Industrial Production Methods: Industrial production of 2,2’-Dimethyl-1,1’-bianthracene follows similar synthetic routes but on a larger scale. The use of high-boiling point, strong polar aprotic solvents helps in improving the yield and purity of the product. The final product is obtained after multiple purification steps to ensure high quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Dimethyl-1,1’-bianthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone forms back to the original hydrocarbon.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under controlled conditions
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Restored hydrocarbon forms.
Substitution: Various substituted anthracene derivatives
Wissenschaftliche Forschungsanwendungen
2,2’-Dimethyl-1,1’-bianthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices .
Wirkmechanismus
The mechanism of action of 2,2’-Dimethyl-1,1’-bianthracene involves its interaction with various molecular targets and pathways:
Photophysical Properties: The compound’s extended aromatic system allows it to absorb and emit light efficiently, making it useful in optoelectronic applications.
Biological Interactions: The compound can interact with cellular components, potentially leading to antimicrobial and anti-inflammatory effects
Vergleich Mit ähnlichen Verbindungen
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion.
Anthraquinone Derivatives: Possess similar photophysical properties and are used in various industrial applications.
1,1’-Binaphthalene Derivatives: Share structural similarities and are used in chiral synthesis and as ligands in asymmetric catalysis .
Uniqueness: 2,2’-Dimethyl-1,1’-bianthracene stands out due to its unique combination of photophysical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research .
Eigenschaften
CAS-Nummer |
62817-78-1 |
|---|---|
Molekularformel |
C30H22 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
2-methyl-1-(2-methylanthracen-1-yl)anthracene |
InChI |
InChI=1S/C30H22/c1-19-11-13-25-15-21-7-3-5-9-23(21)17-27(25)29(19)30-20(2)12-14-26-16-22-8-4-6-10-24(22)18-28(26)30/h3-18H,1-2H3 |
InChI-Schlüssel |
DVQSMPCWQPXQBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)C4=C(C=CC5=CC6=CC=CC=C6C=C54)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


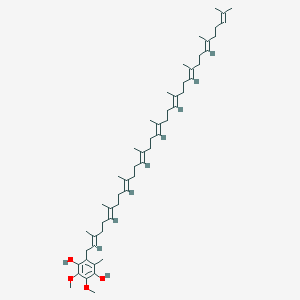


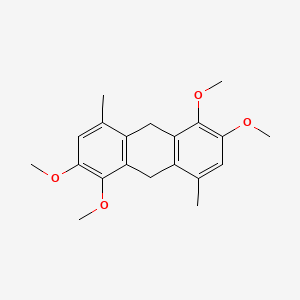
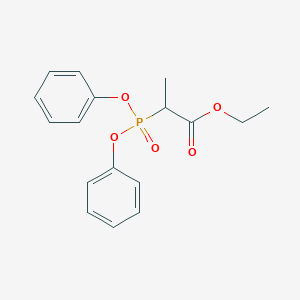
![3-(5-Bromothiophen-2-yl)-2,5-dioctyl-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13142080.png)
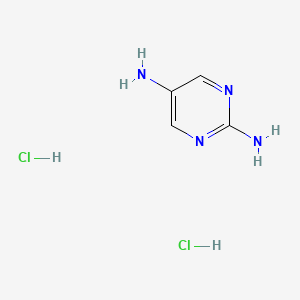

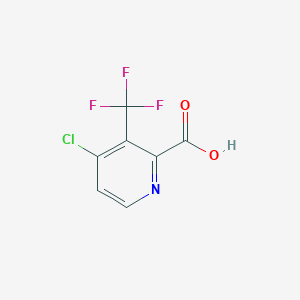
![4-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B13142116.png)


![3-Pyrrolidineaceticacid,5-[[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)-](/img/structure/B13142138.png)

